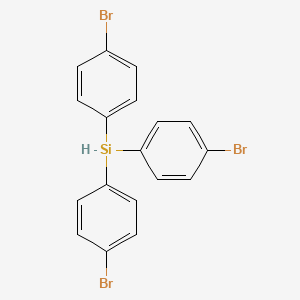
Tris(4-bromophenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-bromophenyl)silane is an organosilicon compound with the molecular formula C18H13Br3Si It is characterized by the presence of three bromophenyl groups attached to a central silicon atom
准备方法
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobenzene with n-butyllithium (n-BuLi) in dry ether at low temperatures (-76°C). The resulting intermediate is then treated with tetrachlorosilane (SiCl4) to yield this compound . Another method involves the use of an In(III)-catalyzed protocol for hydrosilane oxidation, followed by treatment with n-BuLi and carbon dioxide (CO2) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organosilicon chemistry and large-scale organic synthesis can be applied. These methods typically involve the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield.
化学反应分析
Types of Reactions: Tris(4-bromophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The silicon center can participate in oxidation and reduction reactions, altering the compound’s oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds (e.g., n-BuLi) and Grignard reagents are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound, while oxidation and reduction reactions can lead to changes in the silicon center’s oxidation state.
科学研究应用
Tris(4-bromophenyl)silane has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and dendrimers.
Catalysis: It can be used in catalytic processes, particularly in the development of new catalysts for organic transformations.
作用机制
The mechanism of action of tris(4-bromophenyl)silane depends on its specific application In organic synthesis, the compound’s reactivity is primarily determined by the silicon center and the bromophenyl groups The silicon atom can act as a Lewis acid, facilitating various chemical transformations
相似化合物的比较
Tetrakis(4-bromophenyl)silane: This compound has four bromophenyl groups attached to a silicon atom and is used in similar applications, such as hole transport materials in solar cells.
Tris(4-chlorophenyl)silane: Similar to tris(4-bromophenyl)silane but with chlorine atoms instead of bromine, it exhibits different reactivity and applications.
Tris(4-methylphenyl)silane: This compound has methyl groups instead of bromine, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the silicon center provides unique electronic and steric properties that influence the compound’s behavior in chemical reactions.
属性
CAS 编号 |
18373-69-8 |
|---|---|
分子式 |
C18H13Br3Si |
分子量 |
497.1 g/mol |
IUPAC 名称 |
tris(4-bromophenyl)silane |
InChI |
InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H |
InChI 键 |
CDFKXBDSCSWZAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[SiH](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


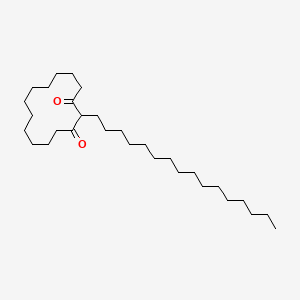
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
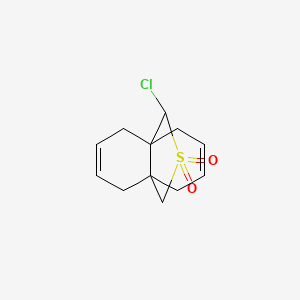
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
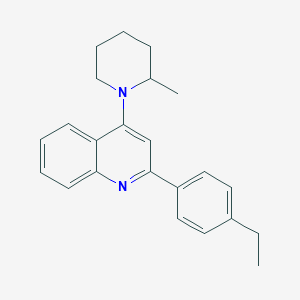

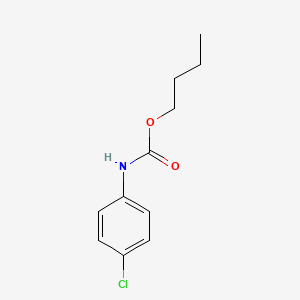
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)


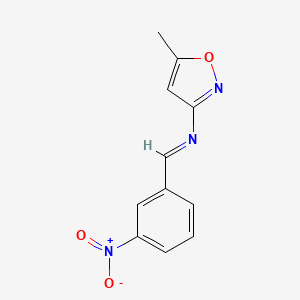
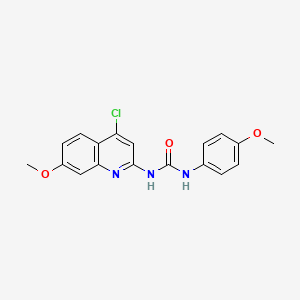
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
